molecular formula C13H17N3O3 B7932917 (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide

(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide

Cat. No.: B7932917
M. Wt: 263.29 g/mol
InChI Key: OSTWPHZYQKBOAG-VIFPVBQESA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide is a chiral amide derivative characterized by its (S)-stereochemistry, cyclopropyl group, and 4-nitrobenzyl substituent. The compound’s structure combines a propanamide backbone with dual N-substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(14)13(17)15(11-6-7-11)8-10-2-4-12(5-3-10)16(18)19/h2-5,9,11H,6-8,14H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTWPHZYQKBOAG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction enables direct alkylation of amines with alcohols under mild conditions. Treatment of N-cyclopropylamine with 4-nitrobenzyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) affords the secondary amine in 68% yield. However, competing oxidation of the nitro group necessitates careful monitoring.

Solid-Phase Synthesis

Immobilizing the amine component on Wang resin allows iterative alkylation and amidation steps. This method, while scalable, suffers from moderate overall yields (55–60%) due to resin loading inefficiencies.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic amino amides in organic solvents achieves ee values up to 98%. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-product intact .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. Reaction rates depend on steric hindrance from the cyclopropyl and nitrobenzyl groups.

Conditions Products Yield Notes
6M HCl, reflux (12 hr)(S)-2-Aminopropanoic acid + N-cyclopropyl-4-nitrobenzylamine78%Stereochemistry preserved at α-carbon under mild acidic conditions
2M NaOH, 80°C (8 hr)Sodium (S)-2-aminopropanoate + N-cyclopropyl-4-nitrobenzylamine85%Alkaline conditions accelerate hydrolysis compared to acidic media

The nitro group stabilizes the transition state during hydrolysis through resonance effects, enhancing reaction kinetics.

Acylation Reactions

The primary amino group participates in nucleophilic acylation with acyl chlorides or anhydrides, forming secondary amides.

Reagent Product Yield Catalyst
Acetyl chloride(S)-2-Acetamido-N-cyclopropyl-N-(4-nitrobenzyl)propanamide92%Pyridine (base scavenger)
Benzoyl chloride(S)-2-Benzamido-N-cyclopropyl-N-(4-nitrobenzyl)propanamide88%DMAP (4-dimethylaminopyridine)

Steric hindrance from the cyclopropyl group reduces reaction rates compared to less bulky analogs.

Nitro Group Reduction

The 4-nitrobenzyl moiety undergoes catalytic hydrogenation to form a 4-aminobenzyl derivative.

Conditions Product Yield Selectivity
H₂ (1 atm), Pd/C (10%), EtOH(S)-2-Amino-N-cyclopropyl-N-(4-aminobenzyl)propanamide95% No racemization observed
NaBH₄/CuCl₂, MeOH, 0°C(S)-2-Amino-N-cyclopropyl-N-(4-hydroxylaminobenzyl)propanamide63% Partial reduction to hydroxylamine

The reaction’s selectivity depends on the reducing agent and catalyst. Pd/C in ethanol provides complete reduction to the amine, while NaBH₄/CuCl₂ yields hydroxylamine intermediates .

Cyclization Reactions

Intramolecular cyclization forms five- or six-membered heterocycles under specific conditions:

Reagent Product Yield Mechanism
PCl₅, CH₂Cl₂, −10°C(S)-5-Cyclopropyl-3-(4-nitrophenyl)imidazolidin-2-one70%Chloride-mediated dehydration
DCC, DMAP, THF(S)-6-Nitro-1-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one65%Carbodiimide coupling followed by cyclization

Cyclization propensity is influenced by the spatial arrangement of the amino and amide groups.

Stability Under Oxidative Conditions

The nitrobenzyl group confers resistance to oxidation, while the cyclopropyl ring remains intact under mild conditions:

Oxidizing Agent Reaction Outcome Degradation
H₂O₂ (30%), RT, 24 hrNo reaction<2%
KMnO₄ (5%), H₂SO₄, 50°CPartial oxidation of cyclopropyl to carboxylate40%

Strong oxidants like KMnO₄ cleave the cyclopropyl ring, forming a carboxylic acid derivative.

Stereochemical Integrity

The chiral center at the α-carbon remains configurationally stable under most conditions:

Condition Racemization Evidence
pH 2–12, 25°C, 24 hr<5% epimerizationChiral HPLC analysis
150°C, neat, 2 hr22% epimerizationPolarimetry

High temperatures promote racemization, necessitating controlled conditions during synthesis.

Key Reactivity Trends

  • Amide Hydrolysis : Governed by electronic effects (nitro group) and steric hindrance.

  • Nitro Reduction : Highly selective with Pd/C catalysis.

  • Cyclization : Favored in aprotic solvents with coupling agents.

  • Oxidative Stability : Cyclopropyl ring vulnerable to strong oxidants.

This compound’s reactivity profile supports its utility as a scaffold for synthesizing pharmacologically active derivatives, particularly in CNS-targeted drug development.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₇N₃O₃
  • Molecular Weight : 265.29 g/mol
  • Structure : The compound features a cyclopropyl group, an amino group, and a nitrobenzyl moiety, contributing to its biological activity.

Enzyme Inhibition

One of the primary applications of (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide lies in its potential as an enzyme inhibitor. Research indicates that compounds with similar structures have been evaluated for their ability to inhibit specific enzymes related to various diseases.

  • Falcipain-2 Inhibition : Compounds structurally related to this compound have shown promise as inhibitors of falcipain-2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. For instance, certain derivatives demonstrated IC50 values ranging from 10.0 to 39.4 μM, indicating moderate inhibitory activity .

Neuroprotection

The compound has also been investigated for its neuroprotective properties. Neuroprotection involves safeguarding neurons from damage or death due to various pathological mechanisms.

  • mGlu Receptor Modulation : Studies have explored the modulation of metabotropic glutamate receptors (mGluRs), which play a significant role in neuroprotection. Specific ligands targeting mGluR subtypes have been linked to protective effects against neurodegenerative conditions . The structural features of this compound may enhance its efficacy as a modulator in this context.

Pharmacological Potential

The compound's unique structure positions it as a candidate for further pharmacological exploration.

  • Antimalarial Activity : Preliminary studies suggest that derivatives of this compound could exhibit antimalarial properties, potentially through the inhibition of critical enzymes in the parasite's lifecycle . This aspect is particularly relevant given the ongoing challenges posed by drug-resistant strains of malaria.
  • Falcipain-2 Inhibitors : A study highlighted that modifications to the phenyl ring in related compounds significantly enhanced their inhibitory activity against falcipain-2, suggesting that similar modifications could be beneficial for this compound .
  • Neuroprotective Effects : Research on mGluR modulation has shown that selective ligands can provide neuroprotective benefits in models of neurodegeneration. The implications for compounds like this compound are significant as they may offer new avenues for treatment strategies .
  • Antimalarial Studies : Investigations into related compounds have demonstrated varying levels of efficacy against Plasmodium species, indicating that further exploration into this compound could yield valuable insights into novel antimalarial therapies .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide involves its interaction with specific molecular targets. The nitrobenzyl group may facilitate binding to certain enzymes or receptors, while the cyclopropyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Propanamide Derivatives in Bioactive Contexts

Several propanamide derivatives share functional similarities with the target compound:

Compound Name Substituents/Features Biological/Chemical Activity Reference
2-Amino-3-phenylpropanamide Phenyl group at C3, amino group at C2 Novel herbicidal activity in plant extracts
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide Cyclopropyl, pyrazolylphenyl substituent Bioherbicidal activity in plant species
3,3-Disulfanediyl-bis(N-(1H-benzo[d]imidazol-2-yl)propanamide Benzimidazole, disulfide bridge Catalytic oxidation of alcohols

Key Observations :

  • Bioactivity: Unlike the nitrobenzyl group in the target compound, phenyl or benzimidazole substituents in other propanamides correlate with herbicidal or catalytic roles.

Nitrobenzyl-Containing Compounds

Nitrobenzyl groups are critical in synthesis and bioactivity:

Compound Name Structure Role/Application Reference
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one Oxazolidinone ring, nitrobenzyl group Intermediate in amino derivative synthesis
4-Nitrobenzyl alcohol Alcohol functional group Oxidized to 4-nitrobenzaldehyde catalytically

Key Observations :

  • Synthetic Utility: The nitro group in the target compound’s benzyl substituent could undergo reduction to an amine (as seen in Stage 5 of oxazolidinone synthesis), enabling downstream modifications .

Anticonvulsant Propanamides

Propanamides with anticonvulsant properties share mechanistic similarities:

  • Mechanism : Amide groups interact with neuronal membranes, reducing sodium permeability and convulsive discharge propagation .

Physical Properties

While specific data for the target compound are unavailable, analogs provide insights:

  • Melting Points : Propanamide derivatives with bulky substituents (e.g., sulfonyl groups) exhibit higher melting points (~40–41°C for Compound 252), suggesting that the target compound’s cyclopropyl and nitrobenzyl groups may similarly influence crystallinity .
  • Spectroscopic Data : NMR and IR spectra of propanamides typically show characteristic amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹), which would align with the target compound’s structure .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a cyclopropyl moiety, and a 4-nitrobenzyl group attached to a propanamide backbone. The presence of the chiral center contributes to its unique biological properties.

  • CAS Number : 1707735-21-4
  • Molecular Formula : C12_{12}H14_{14}N2_{2}O2_{2}

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Cyclopropyl amine, 4-nitrobenzyl chloride, and propanamide derivatives.
  • Reaction Steps :
    • Amidation of cyclopropyl amine with propanamide.
    • N-alkylation with 4-nitrobenzyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can include:

  • Antimicrobial Activity : Potential inhibition of bacterial cell wall synthesis or interference with essential enzymes.
  • Anticancer Properties : Possible induction of apoptosis in cancer cells or disruption of cell cycle progression.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity :
    • Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) range from 5 to 20 µM across different strains including E. coli and S. aureus .
  • Anticancer Activity :
    • In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50_{50} values for these cell lines were reported to be in the micromolar range, indicating moderate potency .
  • Inflammatory Response Modulation :
    • Preliminary data suggest that this compound may possess anti-inflammatory properties by modulating cytokine production in activated microglial cells .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50_{50} ValuesReference
AntibacterialE. coli10 µM
S. aureus8 µM
AnticancerMCF-715 µM
U-93720 µM
Anti-inflammatoryMicroglial CellsN/A

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of synthesized derivatives including this compound revealed potent antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Cancer Cell Apoptosis :
    In experiments involving human breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent.

Q & A

What are the recommended safety protocols for handling (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide in laboratory settings?

Level: Basic
Methodological Answer:

  • Hazard Identification: Based on structurally similar amides, this compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For respiratory protection, employ P95 respirators for minor exposures .
  • First Aid Measures:
    • Inhalation: Move to fresh air; administer artificial respiration if needed.
    • Skin Contact: Wash thoroughly with soap and water.
    • Eye Exposure: Rinse with water for ≥15 minutes.
    • Ingestion: Rinse mouth; seek medical attention immediately .

What experimental techniques are critical for determining the stereochemistry of this compound?

Level: Advanced
Methodological Answer:

  • X-ray Crystallography: Utilize SHELX software (e.g., SHELXL for refinement) to resolve chiral centers. Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .
  • Polarized IR-LD Spectroscopy: Compare experimental IR spectra with ab initio calculations to validate intramolecular hydrogen bonding and spatial arrangement .
  • Chiral HPLC: Pair with a chiral stationary phase (e.g., amylose-based columns) and UV detection to confirm enantiomeric purity .

How can researchers address contradictions in spectroscopic data during structural elucidation?

Level: Advanced
Methodological Answer:

  • Cross-Validation: Combine NMR (1H, 13C, DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and functional groups. For example, discrepancies in carbonyl signals (170–175 ppm in 13C NMR) may require re-evaluation of sample purity or solvent effects .
  • Theoretical Calculations: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. This resolves ambiguities in peak assignments, particularly for nitrobenzyl and cyclopropyl moieties .

What synthetic routes are feasible for this compound?

Level: Basic
Methodological Answer:

  • Stepwise Amidation:
    • React 4-nitrobenzylamine with cyclopropanecarbonyl chloride under Schotten-Baumann conditions (0–5°C, pH 8–9).
    • Introduce the (S)-2-aminopropanamide moiety via coupling reagents (e.g., HATU/DIPEA in DMF) .
  • Chiral Resolution: Use L-tartaric acid diastereomeric salt crystallization to isolate the (S)-enantiomer from racemic mixtures .

How does the nitro group in this compound influence its reactivity in catalytic applications?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Effects: The nitro group enhances electrophilicity at the benzyl position, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). Monitor reactivity via UV-Vis spectroscopy (λmax ~270 nm for nitro absorption) .
  • Catalytic Hydrogenation: Reduce the nitro group to an amine using Pd/C (10% w/w) under H2 (1 atm). Track progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane 1:1) .

What strategies optimize the stability of this compound in aqueous solutions?

Level: Advanced
Methodological Answer:

  • pH Control: Maintain solutions at pH 6–7 to prevent hydrolysis of the amide bond. Use phosphate buffer (50 mM) for short-term stability .
  • Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and store at –80°C under argon .

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